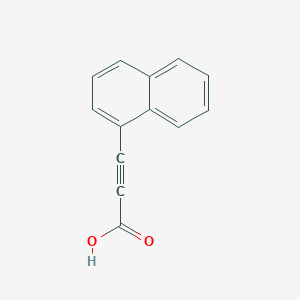
1-Chloro-4-cyclohexylbenzene
Descripción general
Descripción
1-Chloro-4-cyclohexylbenzene is an organic compound with the molecular formula C₁₂H₁₅Cl. It is a derivative of benzene, where a chlorine atom and a cyclohexyl group are substituted at the para positions of the benzene ring. This compound is a colorless liquid and is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclohexylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. The process involves the reaction of chlorobenzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-cyclohexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-cyclohexylphenol.
Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives.
Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexylcyclohexane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: 4-Cyclohexylphenol.
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylcyclohexane.
Aplicaciones Científicas De Investigación
1-Chloro-4-cyclohexylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-cyclohexylbenzene involves its interaction with various molecular targets. The chlorine atom and cyclohexyl group influence the compound’s reactivity and interaction with enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, altering its biological activity.
Comparación Con Compuestos Similares
1-Chloro-4-cyclohexylbenzene can be compared with other similar compounds such as:
Chlorobenzene: Lacks the cyclohexyl group, making it less hydrophobic.
Cyclohexylbenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
1-Bromo-4-cyclohexylbenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: this compound’s unique combination of a chlorine atom and a cyclohexyl group at the para positions of the benzene ring gives it distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
1-chloro-4-cyclohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADPSZROEUFUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285099 | |
| Record name | 1-chloro-4-cyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-32-3 | |
| Record name | NSC40474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-cyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Dichloro(methyl)silyl]ethyl acetate](/img/structure/B1604808.png)

![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)

![p-[(p-aminophenyl)azo]benzoic acid](/img/structure/B1604814.png)





![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)
![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)


